molecular formula C15H26N2O4 B12384455 (S,E)-N-TCO-L-lysine

(S,E)-N-TCO-L-lysine

Cat. No.: B12384455
M. Wt: 298.38 g/mol
InChI Key: FOGYUVXBYCZPFK-XXUGLENDSA-N
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Description

(S,E)-N-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for bioorthogonal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO-containing reagent that reacts with the amino group of lysine under mild conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature, with the pH adjusted to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-TCO-L-lysine undergoes various chemical reactions, including:

    Oxidation: The TCO group can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the TCO group to a less reactive form.

    Substitution: The amino group of lysine can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TCO group can yield epoxides, while substitution reactions can introduce various functional groups to the lysine backbone.

Scientific Research Applications

(S,E)-N-TCO-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Biology: The compound is employed in studying protein interactions and cellular processes.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,E)-N-TCO-L-lysine involves its unique reactivity due to the TCO group. The TCO moiety can undergo rapid and selective reactions with tetrazines, a class of compounds used in bioorthogonal chemistry. This reactivity allows for the precise labeling and modification of biomolecules without interfering with natural biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-N-TCO-L-ornithine: Similar to lysine but with a different side chain.

    (S,E)-N-TCO-L-arginine: Contains a guanidinium group instead of an amino group.

    (S,E)-N-TCO-L-histidine: Features an imidazole ring in its structure.

Uniqueness

(S,E)-N-TCO-L-lysine is unique due to its combination of the TCO group and the lysine backbone. This combination provides both reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-2-amino-6-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1+/t12-,13+/m1/s1

InChI Key

FOGYUVXBYCZPFK-XXUGLENDSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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